1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as chlorphenesin carbamate or Maolate, and it belongs to the class of carbamate compounds.
科学的研究の応用
Biomarker for Environmental Exposure
Studies on urinary monohydroxylated phenanthrenes and hydroxypyrene have highlighted the role of similar compounds as biomarkers for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs) (Heudorf & Angerer, 2001). These markers are valuable for evaluating internal PAH exposure, which is crucial for understanding the health implications of environmental pollution.
Drug Metabolism
Research into the human urinary metabolites of 3-phenylpropyl carbamate, a structurally related compound, has utilized ion cluster techniques to identify neutral and acidic metabolites, offering insights into the metabolic pathways of pharmaceutical substances (Horie & Bara, 1978). This approach could potentially be applied to study the metabolism of 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea and similar compounds, enhancing our understanding of their pharmacokinetic behaviors.
Therapeutic Applications
The therapeutic applications of related compounds, such as sodium 4-phenylbutyrate in treating urea-cycle disorders (Enns et al., 2007), highlight the potential medical use of 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea in managing similar conditions. Understanding the mechanism of action and the therapeutic efficacy of these compounds can lead to novel treatments for a range of disorders.
Environmental Health Impact
Studies assessing human exposure to phthalates and their metabolites (Barr et al., 2003) provide a framework for evaluating the environmental health impact of exposure to various chemical compounds, including 1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea. Investigating the effects of these exposures on human health is crucial for developing strategies to mitigate adverse outcomes.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXLFXIFCZDILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。